
1,3-Bis((R)-4-methyl-4,5-dihydrooxazol-2-yl)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Bis(®-4-methyl-4,5-dihydrooxazol-2-yl)benzene is an organic compound that features a benzene ring substituted with two oxazoline groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Bis(®-4-methyl-4,5-dihydrooxazol-2-yl)benzene typically involves the reaction of 1,3-dibromobenzene with ®-4-methyl-4,5-dihydrooxazole in the presence of a base such as potassium carbonate. The reaction is carried out in a suitable solvent like dimethylformamide at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
1,3-Bis(®-4-methyl-4,5-dihydrooxazol-2-yl)benzene can undergo various chemical reactions, including:
Oxidation: The oxazoline groups can be oxidized to form oxazole derivatives.
Reduction: The compound can be reduced to form the corresponding amine derivatives.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like bromine or nitric acid can be used for halogenation or nitration reactions, respectively.
Major Products Formed
Oxidation: Oxazole derivatives.
Reduction: Amine derivatives.
Substitution: Halogenated or nitrated benzene derivatives.
Scientific Research Applications
1,3-Bis(®-4-methyl-4,5-dihydrooxazol-2-yl)benzene has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential as a bioactive molecule in drug discovery.
Medicine: Explored for its potential therapeutic properties.
Industry: Utilized in the development of advanced materials and polymers.
Mechanism of Action
The mechanism of action of 1,3-Bis(®-4-methyl-4,5-dihydrooxazol-2-yl)benzene involves its interaction with specific molecular targets. The oxazoline groups can coordinate with metal ions, making it useful in catalysis. Additionally, its aromatic structure allows for π-π interactions with other aromatic compounds, influencing its behavior in various chemical reactions.
Comparison with Similar Compounds
Similar Compounds
1,3-Bis(®-4-methyl-4,5-dihydrooxazol-2-yl)benzene: Unique due to the presence of two oxazoline groups.
1,3-Bis(®-4-methyl-4,5-dihydrooxazol-2-yl)benzene: Similar in structure but may have different substituents on the benzene ring.
1,3-Bis(®-4-methyl-4,5-dihydrooxazol-2-yl)benzene: Contains different heterocyclic groups attached to the benzene ring.
Uniqueness
1,3-Bis(®-4-methyl-4,5-dihydrooxazol-2-yl)benzene is unique due to its specific substitution pattern and the presence of oxazoline groups, which impart distinct chemical and physical properties compared to other benzene derivatives.
Properties
Molecular Formula |
C14H16N2O2 |
|---|---|
Molecular Weight |
244.29 g/mol |
IUPAC Name |
(4R)-4-methyl-2-[3-[(4R)-4-methyl-4,5-dihydro-1,3-oxazol-2-yl]phenyl]-4,5-dihydro-1,3-oxazole |
InChI |
InChI=1S/C14H16N2O2/c1-9-7-17-13(15-9)11-4-3-5-12(6-11)14-16-10(2)8-18-14/h3-6,9-10H,7-8H2,1-2H3/t9-,10-/m1/s1 |
InChI Key |
RSCVPGQKACSLBP-NXEZZACHSA-N |
Isomeric SMILES |
C[C@@H]1COC(=N1)C2=CC(=CC=C2)C3=N[C@@H](CO3)C |
Canonical SMILES |
CC1COC(=N1)C2=CC(=CC=C2)C3=NC(CO3)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5'-O-[Bis(4-methoxyphenyl)phenylmethyl]cytidine](/img/structure/B13657230.png)
![Tert-butyl 3-[[3-amino-5-(3-fluorophenyl)thiophene-2-carbonyl]amino]piperidine-1-carboxylate](/img/structure/B13657247.png)
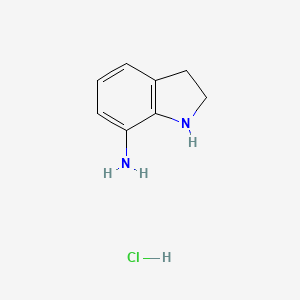

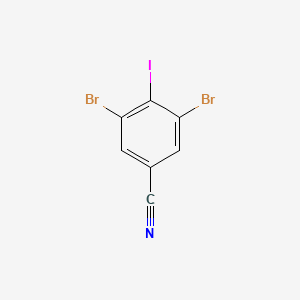
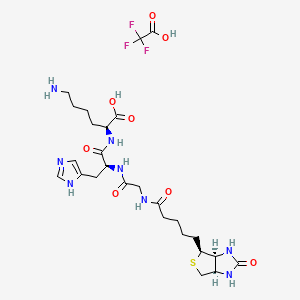
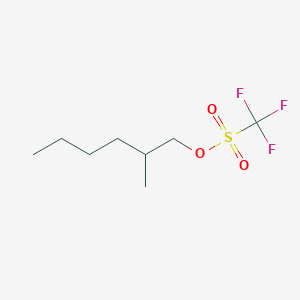
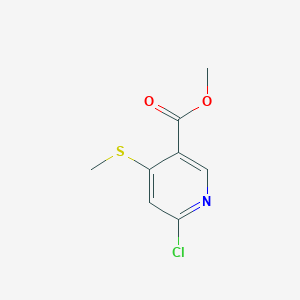
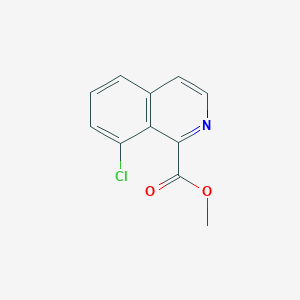
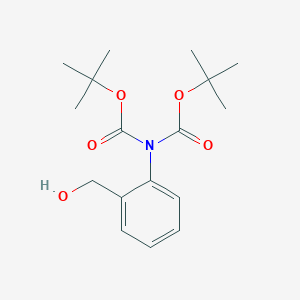
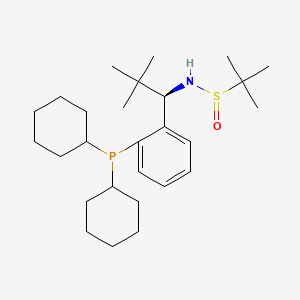
![7-Iodo-2,3-dimethyl-5H-pyrrolo[2,3-b]pyrazine](/img/structure/B13657290.png)
![2-methyl-1H-imidazo[4,5-b]pyridine-6-carbaldehyde](/img/structure/B13657294.png)
![4-Methylpyrazolo[1,5-a]pyridine-3-carboxamide](/img/structure/B13657301.png)
